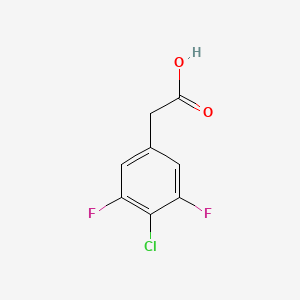

4-Chloro-3,5-difluorophenylacetic acid

CAS No.: 1000566-17-5

Cat. No.: VC2879896

Molecular Formula: C8H5ClF2O2

Molecular Weight: 206.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000566-17-5 |

|---|---|

| Molecular Formula | C8H5ClF2O2 |

| Molecular Weight | 206.57 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-difluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

| Standard InChI Key | DSNDWLRWEGZWDG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)F)CC(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)CC(=O)O |

Introduction

Chemical Structure and Properties

4-Chloro-3,5-difluorophenylacetic acid is characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions, with an acetic acid group attached to the ring. This unique substitution pattern contributes to its distinct chemical behavior and biological interactions.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1000566-17-5 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| IUPAC Name | 2-(4-chloro-3,5-difluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

| Standard InChIKey | DSNDWLRWEGZWDG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)F)CC(=O)O |

| PubChem Compound ID | 84040600 |

The compound's structure features a phenyl ring with halogen substituents that impart specific electronic and steric properties. The chlorine atom at position 4 and fluorine atoms at positions 3 and 5 create an electron-deficient aromatic system, influencing its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of 4-Chloro-3,5-difluorophenylacetic acid can be achieved through several approaches, with the specific route depending on available starting materials and desired purity.

General Synthetic Approaches

Synthesis typically involves controlled halogenation of phenylacetic acid derivatives or transformation of appropriately substituted precursors. The production methods must carefully control reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3,5-difluorophenylacetic acid may employ continuous flow reactors and automated systems to enhance efficiency and scalability. These approaches help maintain consistent quality while optimizing production costs.

Patent-Described Synthesis

According to patent literature, fluoro phenylacetic acids (which would include the target compound) can be synthesized through a two-step process:

-

Diazotising addition reaction: Fluoroaniline compounds containing vinylidene chloride react with diazo reagents in the presence of phase transfer catalysts and Cu-series catalysts.

-

Hydrolysis: The intermediate difluorophenyl trichloroethanes are hydrolyzed under acidic conditions to produce the desired fluoro phenylacetic acid products .

The patent describes specific examples using different fluoroaniline starting materials, which can be adapted for the synthesis of 4-Chloro-3,5-difluorophenylacetic acid with appropriate modifications to incorporate the chlorine substituent .

Chemical Reactions and Reactivity

The reactivity of 4-Chloro-3,5-difluorophenylacetic acid is influenced by both its carboxylic acid group and its halogenated aromatic ring.

Carboxylic Acid Chemistry

As a carboxylic acid, this compound can participate in typical acid-base reactions, esterification, amide formation, and reduction reactions. The presence of electron-withdrawing halogens on the aromatic ring increases the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid .

Aromatic Ring Reactivity

The halogenated aromatic ring can undergo various transformations, primarily influenced by the electronic effects of the chlorine and fluorine substituents. These substituents generally deactivate the ring toward electrophilic aromatic substitution but may enhance reactivity toward certain nucleophilic substitution reactions, particularly at the halogen-bearing positions .

Biological Activity and Applications

Research Applications

This compound and its structural analogs have been explored in various scientific contexts:

-

As building blocks in medicinal chemistry for developing biologically active compounds

-

In the synthesis of pharmaceutical intermediates

-

As probes for studying structural-activity relationships in drug discovery

Pharmaceutical Relevance

Halogenated phenylacetic acids, including fluorinated derivatives, have been incorporated into pharmaceutical research programs. For example, related compounds have been investigated in the context of developing TLR7 agonists and other bioactive molecules . The specific substitution pattern of 4-Chloro-3,5-difluorophenylacetic acid makes it potentially valuable in drug discovery efforts where such electronic and steric properties are desired .

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

| Acute Toxicity (Oral) | Category 4 |

These classifications indicate that the compound can cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed .

Precautionary Measures

When handling 4-Chloro-3,5-difluorophenylacetic acid, the following precautions should be observed:

-

Avoid breathing dust/fume/gas/mist/vapors/spray

-

Wash skin thoroughly after handling

-

Use only outdoors or in a well-ventilated area

-

Wear protective gloves/protective clothing/eye protection/face protection

-

Store in a well-ventilated place with container tightly closed

-

Store locked up

-

Dispose of contents/container according to local regulations

First Aid Measures

In case of exposure to 4-Chloro-3,5-difluorophenylacetic acid, appropriate first aid measures include:

-

Eye Contact: Wash out immediately with fresh running water, ensuring complete irrigation of the eye. Seek medical attention.

-

Skin Contact: Flush skin and hair with running water (and soap if available). Seek medical attention if irritation occurs.

-

Inhalation: Remove from contaminated area to fresh air.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds share similarities with 4-Chloro-3,5-difluorophenylacetic acid but differ in their substitution patterns:

| Compound | CAS Number | Molecular Weight | Structure Distinction |

|---|---|---|---|

| 3,5-Difluorophenylacetic acid | 105184-38-1 | 172.13 g/mol | Lacks chlorine at position 4 |

| 3,4-Difluorophenylacetic acid | - | 172.13 g/mol | Different fluorine positions, no chlorine |

| 2-Chloro-3,4-difluorophenylacetic acid | 1261598-59-7 | 206.57 g/mol | Chlorine at position 2 instead of 4 |

| 4-Chloro-2,6-difluorophenylacetic acid | 537033-55-9 | 206.57 g/mol | Fluorine atoms at positions 2,6 instead of 3,5 |

| 2-Chloro-3,6-difluorophenylacetic acid | - | 206.57 g/mol | Different arrangement of substituents |

These structural variations lead to differences in physical properties, chemical reactivity, and potential biological activities .

Structure-Property Relationships

The position and nature of halogen substituents on the phenyl ring significantly influence the compound's properties:

-

Electronic effects: Fluorine substituents create strong electron-withdrawing effects through inductive mechanisms, while chlorine exhibits both inductive and resonance effects

-

Steric considerations: The arrangement of substituents affects molecular shape and potential interactions with biological targets

-

Metabolic stability: Halogenation patterns can influence susceptibility to metabolic transformations

Analytical Identification

Spectroscopic Characterization

4-Chloro-3,5-difluorophenylacetic acid can be characterized by various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic patterns for the aromatic protons and the methylene group of the acetic acid moiety

-

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid group and the carbon-halogen bonds

-

Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of such compounds, with reported purities of synthesized samples typically exceeding 99% when properly purified .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume